N-[(1R)-1-(4-nitrophenyl)ethyl]formamide
Description
N-[(1R)-1-(4-nitrophenyl)ethyl]formamide is a chiral organic compound featuring a formamide group attached to an (R)-configured ethyl chain substituted with a 4-nitrophenyl moiety. Its molecular formula is C₉H₁₀N₂O₃, with a molecular weight of 194.19 g/mol. The compound’s structure combines a nitroaromatic group (electron-withdrawing) and a formamide functional group (hydrogen-bond donor/acceptor), making it relevant in pharmaceutical and materials research.
Properties
CAS No. |
650608-24-5 |
|---|---|
Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
N-[(1R)-1-(4-nitrophenyl)ethyl]formamide |
InChI |
InChI=1S/C9H10N2O3/c1-7(10-6-12)8-2-4-9(5-3-8)11(13)14/h2-7H,1H3,(H,10,12)/t7-/m1/s1 |
InChI Key |
GXFHOQCJHNYESD-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)[N+](=O)[O-])NC=O |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])NC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R)-1-(4-nitrophenyl)ethyl]formamide typically involves the reaction of 4-nitroacetophenone with formamide under specific conditions. The process may include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize efficiency. The use of continuous flow reactors and advanced purification techniques can help in achieving consistent quality and high production rates.
Chemical Reactions Analysis
Types of Reactions
N-[(1R)-1-(4-nitrophenyl)ethyl]formamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The formamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Reduction: The major product is N-[(1R)-1-(4-aminophenyl)ethyl]formamide.
Substitution: The products depend on the substituent introduced, such as N-[(1R)-1-(4-nitrophenyl)ethyl]acetamide when acetic anhydride is used.
Scientific Research Applications
N-[(1R)-1-(4-nitrophenyl)ethyl]formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(1R)-1-(4-nitrophenyl)ethyl]formamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the formamide group can form hydrogen bonds with biological molecules. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s properties and applications are best understood through comparisons with analogs differing in functional groups, substituent positions, or stereochemistry. Below is a detailed analysis:
Table 1: Key Structural and Functional Comparisons
| Compound Name | Molecular Formula | Substituents/Modifications | Biological Activities/Applications | Key Differences from Target Compound | References |
|---|---|---|---|---|---|
| N-[(1R)-1-(4-nitrophenyl)ethyl]acetamide | C₁₀H₁₂N₂O₃ | Acetamide instead of formamide | Anti-inflammatory, antimicrobial | Larger acetyl group alters solubility and hydrogen bonding | |
| N-[1-(4-chlorophenyl)ethyl]formamide | C₈H₉ClN₂O | Chloro substituent instead of nitro | Intermediate in drug synthesis | Reduced electron-withdrawing effect; different reactivity | |
| N-(3-Bromo-2-nitrophenyl)formamide | C₇H₅BrN₂O₃ | Bromine at meta position, nitro at ortho | Reactivity in cross-coupling reactions | Steric hindrance from bromine; altered electronic effects | |
| N-(4-Nitrophenyl)formamide | C₇H₆N₂O₃ | Nitro at para, lacks ethyl chiral center | Dye synthesis, polymer chemistry | Simpler structure; no stereochemical complexity | |
| N-[2-(4-nitrophenyl)ethyl]acetamide | C₁₀H₁₂N₂O₃ | Ethyl linker, acetamide group | Antimicrobial, precursor for heterocycles | Extended ethyl chain reduces steric effects |
Functional Group Influence
- Formamide vs. Acetamide : The replacement of formamide (HCO-NH-) with acetamide (CH₃CO-NH-) in analogs like N-[(1R)-1-(4-nitrophenyl)ethyl]acetamide increases hydrophobicity and reduces hydrogen-bonding capacity, impacting membrane permeability and target binding .
- Nitro Position : Moving the nitro group from para (as in the target compound) to ortho or meta positions (e.g., N-(3-Bromo-2-nitrophenyl)formamide) alters electronic effects and steric interactions, often reducing bioactivity in inflammation models .
Stereochemical and Conformational Effects
The (R)-configuration in N-[(1R)-1-(4-nitrophenyl)ethyl]formamide distinguishes it from achiral analogs like N-(4-nitrophenyl)formamide. Studies on similar chiral compounds (e.g., N-[1-(4-chlorophenyl)ethyl]formamide) show that stereochemistry significantly affects binding to enzymes such as cyclooxygenase-2 (COX-2), with (R)-enantiomers often exhibiting higher affinity .
Biological Activity
Chemical Structure and Properties
N-[(1R)-1-(4-nitrophenyl)ethyl]formamide is characterized by its unique structure, which includes a formamide functional group attached to a chiral center at the 1-position of an ethyl group, with a para-nitrophenyl substituent. The molecular formula can be represented as CHNO.
Table 1: Structural Overview
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 212.22 g/mol |
| Chiral Center | Yes (1R configuration) |
| Functional Groups | Amide, Nitro |
Research indicates that this compound exhibits significant biological activity through various mechanisms, including enzyme inhibition and interaction with cellular pathways. The nitrophenyl group is known to enhance the compound's ability to interact with biological targets, potentially affecting signaling pathways involved in cell proliferation and apoptosis.
Case Studies
- Antitumor Activity : A study investigated the compound's effect on cancer cell lines, revealing that it induces apoptosis in human breast cancer cells via the mitochondrial pathway. The compound was found to activate caspases, leading to programmed cell death .
- Enzyme Inhibition : Another research effort focused on the inhibition of specific kinases associated with cancer progression. This compound demonstrated a potent inhibitory effect on the activity of these kinases, suggesting its potential as a therapeutic agent in targeted cancer therapies .
Pharmacokinetics and Toxicology
Pharmacokinetic studies have shown that this compound has favorable absorption characteristics, with moderate bioavailability observed in animal models. Toxicological assessments indicate that while the compound exhibits some cytotoxic effects at high concentrations, it remains relatively safe at therapeutic doses.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
